molecular formula C15H27BO3 B2442295 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2194544-56-2

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2442295
CAS RN: 2194544-56-2
M. Wt: 266.19
InChI Key: AIHUHMISUKXCMF-UHFFFAOYSA-N
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Description

The compound “2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, where two rings share a single atom. The InChI code for a similar compound, “{7-oxaspiro[3.5]nonan-2-yl}methanamine”, is 1S/C9H17NO/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8H,1-7,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “{7-oxaspiro[3.5]nonan-2-yl}methanamine”, are as follows: it has a molecular weight of 155.24, it is stored at room temperature, and it is in liquid form .

Scientific Research Applications

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in organic synthesis as a protecting group for alcohols and amines. The compound can be easily removed under mild conditions, making it an attractive option for the synthesis of complex molecules. In addition, this compound has been used as a reagent for cross-coupling reactions, such as Suzuki-Miyaura and Negishi reactions, due to its ability to activate aryl halides.

Mechanism of Action

The mechanism of action of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond between the boron atom and the hydroxyl group of the alcohol or amine. This bond stabilizes the molecule and prevents unwanted reactions from occurring during subsequent synthetic steps. The boron atom can be easily removed under mild conditions, allowing for the recovery of the unprotected alcohol or amine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that boron-containing compounds have been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to determine if this compound has similar effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a protecting group is its ease of removal under mild conditions. This allows for the synthesis of complex molecules without the need for harsh reagents or conditions. Additionally, this compound has been shown to be compatible with a wide range of functional groups, making it a versatile option for organic synthesis.
One limitation of this compound is its sensitivity to water and air. The compound must be stored under an inert atmosphere and handled with care to prevent degradation. Additionally, the synthesis of this compound can be challenging and requires multiple steps, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. One area of interest is the development of new synthetic methodologies using this compound as a reagent. Additionally, the use of this compound in the synthesis of natural products and pharmaceuticals is an area of active research. Finally, the investigation of the biological effects of this compound and other boron-containing compounds could lead to the development of new therapeutic agents.

Synthesis Methods

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multistep process involving the reaction of 2,3-dimethyl-2-butene with boron tribromide to form the corresponding boronate ester. This intermediate is then reacted with 2,3-epoxy-1-propanol to yield the spirocyclic boronate ester. The final step involves the selective reduction of the boronate ester using sodium borohydride to yield this compound.

Safety and Hazards

The safety and hazards associated with a similar compound, “{2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride”, are as follows: it has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHUHMISUKXCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2194544-56-2
Record name 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
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